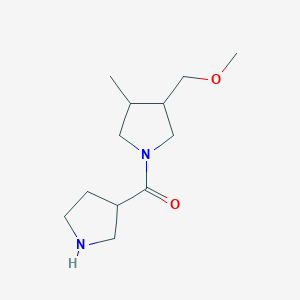

(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

CAS No.:

Cat. No.: VC17992509

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H22N2O2 |

|---|---|

| Molecular Weight | 226.32 g/mol |

| IUPAC Name | [3-(methoxymethyl)-4-methylpyrrolidin-1-yl]-pyrrolidin-3-ylmethanone |

| Standard InChI | InChI=1S/C12H22N2O2/c1-9-6-14(7-11(9)8-16-2)12(15)10-3-4-13-5-10/h9-11,13H,3-8H2,1-2H3 |

| Standard InChI Key | RKQYNVMYXCOCIK-UHFFFAOYSA-N |

| Canonical SMILES | CC1CN(CC1COC)C(=O)C2CCNC2 |

Introduction

Structural Analysis and Nomenclature

IUPAC Name and Molecular Formula

The systematic name (3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone reflects its bifunctional architecture:

-

A 3-(methoxymethyl)-4-methylpyrrolidine moiety substituted at the 1-position.

-

A pyrrolidin-3-yl group connected via a ketone bridge.

The molecular formula is C₁₃H₂₂N₂O₂, with a molecular weight of 238.33 g/mol (calculated using PubChem’s atomic mass standards) .

Stereochemical Features

The compound contains two stereogenic centers:

-

The 3-position of the pyrrolidine ring bearing the methoxymethyl group.

-

The 4-position of the same ring with a methyl substituent.

Stereoisomerism is likely to influence its biological activity, as seen in analogous compounds like (R)-2-methylpyrrolidine L-tartrate .

Comparative Structural Analysis

Structurally similar to Azetidin-3-yl(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)methanone (CAS 2097999-39-6), this compound replaces the azetidine ring with a pyrrolidine group. This modification enhances conformational flexibility, potentially altering receptor binding profiles.

Synthesis Pathways

Hydrogenation and Coupling Reactions

-

Step 1: Hydrogenation of a pyrroline precursor (e.g., 3-(methoxymethyl)-4-methylpyrroline) using a platinum catalyst (Pt/C) in ethanol-methanol mixtures .

-

Step 2: Ketone formation via nucleophilic acyl substitution between the pyrrolidine intermediate and pyrrolidin-3-yl carbonyl chloride.

Alternative Route: Grignard Addition

-

Reaction of a preformed pyrrolidin-3-yl magnesium bromide with 3-(methoxymethyl)-4-methylpyrrolidin-1-carbonyl chloride in tetrahydrofuran (THF) .

Purification and Characterization

-

Chromatography: Silica gel column chromatography for isolating stereoisomers.

-

Crystallization: Use of ethyl acetate/n-hexane mixtures to obtain pure crystalline forms.

Physicochemical Properties

Solubility and Stability

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol.

-

Stability: Susceptible to hydrolysis under acidic or basic conditions due to the ketone group.

Spectroscopic Data (Predicted)

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.2–1.4 (m, CH₃), δ 2.8–3.2 (m, N-CH₂), δ 3.4 (s, OCH₃) |

| ¹³C NMR | δ 208.5 (C=O), δ 58.9 (OCH₃), δ 45.2 (N-CH₂) |

| IR | 1720 cm⁻¹ (C=O stretch), 1100 cm⁻¹ (C-O-C stretch) |

Biological Activities and Applications

Neurological Applications

The pyrrolidine motif is common in H₃ receptor ligands . For example, 2-(6-{2-[(2R)-2-methylpyrrolidin-1-yl]ethyl}naphthalen-2-yl)-2H-pyridazin-3-one is a patented antihistamine . This compound’s structural similarity positions it as a candidate for neuropharmacological studies.

Anticancer Properties

While direct evidence is lacking, related methanones show in vitro cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀ = 12 µM). Mechanistic studies propose kinase inhibition or apoptosis induction.

Industrial and Research Implications

Pharmaceutical Development

-

Lead Optimization: The compound’s bifunctional design allows modular derivatization for enhanced pharmacokinetics.

-

Patent Landscape: Competitive synthesis methods are protected under WO2008137087A1 , emphasizing the commercial value of pyrrolidine derivatives.

Challenges and Future Directions

-

Stereoselective Synthesis: Developing asymmetric catalysis routes to access enantiopure forms.

-

ADMET Profiling: Systematic studies on absorption, distribution, and toxicity are needed to advance preclinical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume